molecular formula C11H11Cl2NO3 B7575974 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid

Cat. No. B7575974
M. Wt: 276.11 g/mol
InChI Key: HATNBOFXQAFHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel pore and preventing the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the induction of neuronal apoptosis. The blockade of NMDA receptors by 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have both beneficial and detrimental effects on neuronal function, depending on the context and duration of exposure.
Biochemical and Physiological Effects:
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects on the nervous system. It has been implicated in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has also been shown to modulate the activity of various intracellular signaling pathways, including the cyclic AMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK) pathways.

Advantages and Limitations for Lab Experiments

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to induce neuronal apoptosis, and its ability to modulate intracellular signaling pathways. However, there are also several limitations to its use, including its potential toxicity and the need for careful control of exposure duration and concentration.

Future Directions

There are several future directions for research on 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid and the NMDA receptor. One area of interest is the development of novel compounds that target specific subtypes of NMDA receptors and have fewer side effects than 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid. Another area of interest is the investigation of the role of NMDA receptors in neuroinflammation and neurodegenerative diseases. Finally, the development of new techniques for the delivery of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of NMDA receptors in different brain regions.

Synthesis Methods

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid can be synthesized using a multistep process starting from 2,5-dichlorobenzoyl chloride and methylamine. The final product is obtained through a reaction between the intermediate and 3-bromopropanoic acid. The synthesis of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.

Scientific Research Applications

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying learning and memory, synaptic plasticity, pain perception, and neurodegenerative diseases.

properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-14(5-4-10(15)16)11(17)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATNBOFXQAFHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid

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